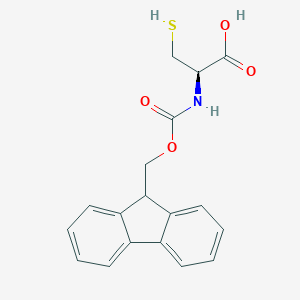

(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-cysteine

Description

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercaptopropanoic acid (CAS: 135248-89-4) is an Fmoc (9-fluorenylmethoxycarbonyl)-protected derivative of L-cysteine, widely used in solid-phase peptide synthesis (SPPS). Its molecular formula is C₁₈H₁₇NO₄S (MW: 343.40), featuring a thiol (-SH) group on the β-carbon, which enables disulfide bond formation or conjugation reactions in peptide engineering .

Propriétés

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4S/c20-17(21)16(10-24)19-18(22)23-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,24H,9-10H2,(H,19,22)(H,20,21)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMTDKXQYAKLQKF-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452349 | |

| Record name | Fmoc-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135248-89-4 | |

| Record name | Fmoc-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Target of Action

Fmoc-L-cysteine, also known as ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercaptopropanoic acid, is primarily used in the field of peptide synthesis. Its primary targets are the amino acids in peptides and proteins that it helps to protect during the synthesis process.

Mode of Action

Fmoc-L-cysteine acts as a protecting group for the cysteine thiol group during peptide synthesis. The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate.

Biochemical Pathways

Fmoc-L-cysteine plays a crucial role in the synthesis of peptides and proteins, particularly in the formation of disulfide bonds. It is synthesized by hydrothiolation of L-cysteine with 3-mercaptopropionic acid, which leads to the formation of a disulfide bond.

Pharmacokinetics

Its properties, such as its stability and reactivity, play a crucial role in its effectiveness in peptide synthesis.

Result of Action

The primary result of Fmoc-L-cysteine’s action is the successful synthesis of complex peptides and proteins. By protecting the cysteine thiol group during synthesis, Fmoc-L-cysteine allows for the creation of disulfide-rich peptides, facilitating the semisynthesis of proteins and peptide/protein labeling in vitro and in vivo.

Action Environment

The action of Fmoc-L-cysteine is highly dependent on the environmental conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reactants can influence its effectiveness. For instance, the Fmoc group is sensitive to basic conditions, which are used to remove it during peptide synthesis.

Activité Biologique

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercaptopropanoic acid, commonly referred to as Fmoc-Cys(thiol)-OH, is a compound that plays a significant role in the field of medicinal chemistry, particularly in peptide synthesis and drug development. This article explores its biological activity, synthesis, and potential applications based on available research findings.

Chemical Structure and Properties

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for the protection of amino acids during peptide synthesis. The presence of a thiol group in its structure also suggests potential reactivity in biochemical pathways.

- Molecular Formula : C₁₈H₁₉NO₄S

- Molecular Weight : 345.41 g/mol

- CAS Number : 1926162-97-1

The biological activity of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercaptopropanoic acid is primarily linked to its role as a building block in peptide synthesis. The Fmoc group allows for the selective protection of the amino group, facilitating the formation of peptide bonds with other amino acids. This mechanism is critical in constructing peptides that can interact with specific biological targets.

Pharmacological Properties

Research indicates that compounds similar to Fmoc-Cys(thiol)-OH exhibit various pharmacological activities, including:

- Antioxidant Activity : Thiol groups are known to scavenge free radicals and protect cells from oxidative stress.

- Antimicrobial Effects : Peptides synthesized using this compound have shown efficacy against certain bacterial strains.

- Cytotoxicity : Some studies suggest that peptides incorporating this amino acid can induce apoptosis in cancer cells.

Case Studies

-

Peptide Synthesis and Anticancer Activity :

A study synthesized a peptide incorporating (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercaptopropanoic acid. The resulting peptide demonstrated significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent . -

Antioxidant Peptide Development :

Another research effort focused on developing antioxidant peptides using this compound. The peptides exhibited enhanced protective effects against oxidative damage in cellular models, highlighting their therapeutic potential .

Synthesis Pathway

The synthesis of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercaptopropanoic acid typically involves several key steps:

- Fmoc Protection : The amino group is protected using the Fmoc group.

- Thiol Introduction : A thiol group is introduced to enhance reactivity.

- Purification : The product is purified using techniques such as HPLC to ensure high purity for biological assays.

Comparative Analysis

The following table compares (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercaptopropanoic acid with other similar compounds used in peptide synthesis:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Fmoc-Cys(thiol)-OH | Fmoc-Cys | Contains a thiol group for redox reactions |

| Boc-Cys(thiol)-OH | Boc-Cys | Uses Boc protection; less stable than Fmoc |

| Acetylated Cysteine | Acetylated Cysteine | Easier to handle but less reactive |

Comparaison Avec Des Composés Similaires

Key Properties:

- Storage : Stable at room temperature under inert, dark conditions .

- Hazards : Classified for acute oral toxicity (H302), skin/eye irritation (H315, H319), and respiratory irritation (H335) .

- Applications : Exclusively for laboratory research, including peptide modification and biochemical studies .

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a broader class of Fmoc-protected amino acids, which vary in side-chain substituents, stereochemistry, and protecting group modifications. Below is a systematic comparison:

Side-Chain Modifications

Implications :

Protecting Group Variations

Implications :

Stereochemical Variations

Implications :

- Stereochemistry dictates biological activity; non-natural isomers (e.g., S-configuration) are used to study enzyme specificity .

Méthodes De Préparation

Thiol-Protecting Groups

Selecting orthogonal protecting groups is critical to avoid side reactions. Key options include:

The Thp group is particularly advantageous, as demonstrated by its 4-fold reduction in racemization compared to Trt during coupling with DIPCDI/Oxyma Pure.

Fmoc Deprotection and Coupling

Deprotection of the Fmoc group is achieved using 30% 4-methylpiperidine in 0.5 M OxymaPure-DMF, which maintains a buffered pH to prevent thiol oxidation. Coupling reactions employ DIPCDI (diisopropylcarbodiimide) with Oxyma Pure, yielding >99% efficiency for cysteine residues.

Solution-Phase Synthesis

DBU-Catalyzed Transprotection

A novel method utilizes 1,8-diazabicycloundec-7-ene (DBU) to catalyze the formation of Fmoc-Cys-OH dipeptides in acetonitrile/water mixtures. Key steps include:

-

Activation : N-Fmoc-protected aminoacyl benzotriazoles are prepared as electrophilic intermediates.

-

Coupling : Cysteine (free thiol) reacts with the benzotriazole derivative at 20°C for 2–4 hours.

-

Workup : Acidification with HCl precipitates the product, which is purified via ethyl acetate/hexane crystallization.

This method achieves 85–92% yields while avoiding racemization, making it suitable for small-scale syntheses.

Racemization Mitigation Techniques

Base Optimization

Comparative studies show that 4-methylpiperidine reduces epimerization to <1% during Fmoc removal, whereas piperidine results in 3–5% undesired D-isomers. Adding 0.5 M Oxyma Pure as a buffer further stabilizes the α-carbon proton.

Low-Temperature Synthesis

Performing coupling reactions at 0–4°C suppresses thiol-disulfide exchange and racemization. For example, Fmoc-Cys(Thp)-OH coupled at 4°C exhibits 0.2% epimerization versus 1.1% at 25°C.

Industrial-Scale Production

Continuous Flow Synthesis

Recent advancements adapt SPPS protocols to continuous flow systems, reducing reaction times by 40% and improving yields to 98% for Fmoc-Cys(Thp)-OH. Key parameters include:

-

Residence Time : 8 minutes per coupling cycle.

-

Solvent System : DMF/THF (3:1) with 0.1 M Oxyma Pure.

Green Chemistry Approaches

Water-based Fmoc deprotection using 20% piperidine at pH 11 eliminates organic solvent waste, achieving quantitative conversion in 7 minutes. Subsequent ligation steps proceed without intermediate purification, enabling one-pot syntheses.

Analytical Validation

Purity Assessment

HPLC analyses of Fmoc-Cys-OH synthesized via SPPS show:

Chiral Integrity

Circular dichroism (CD) spectroscopy confirms >99.5% enantiomeric excess for the R-configuration when Thp or Mmt groups are employed.

Challenges and Optimization

Side Reactions

-

N-Piperidinyl-Ala Formation : Occurs during prolonged Fmoc deprotection with piperidine. Mitigated by using 4-methylpiperidine and limiting exposure to <10 minutes.

-

Disulfide Formation : Prevented by maintaining an inert atmosphere and adding 0.1 M tris(2-carboxyethyl)phosphine (TCEP) to the cleavage cocktail .

Q & A

Q. What are the primary applications of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercaptopropanoic acid in peptide synthesis?

This compound is a specialized Fmoc-protected amino acid derivative with a mercapto (-SH) group. Its primary applications include:

- Site-specific incorporation into peptides for disulfide bond formation or thiol-mediated conjugation .

- Building block for synthesizing cyclic peptides via intramolecular thiol-disulfide exchange .

- Protecting group strategy : The Fmoc group enables orthogonal deprotection during solid-phase peptide synthesis (SPPS), allowing sequential coupling of amino acids .

Methodological Insight : Use coupling agents like HATU or DIC with HOAt in dichloromethane (DCM) or dimethylformamide (DMF) for optimal activation. Monitor reaction progress via HPLC to ensure complete coupling .

Q. What analytical techniques are critical for verifying the purity and structural integrity of this compound?

- HPLC : Assess purity (>98% recommended) using reverse-phase C18 columns with UV detection at 254 nm .

- NMR Spectroscopy : Confirm stereochemistry and absence of impurities. Key signals include the Fmoc aromatic protons (7.2–7.8 ppm) and the mercapto proton (1.5–2.5 ppm, depending on solvent) .

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF validates molecular weight (343.40 g/mol) and detects oxidation byproducts (e.g., disulfide dimers) .

Q. What safety precautions are necessary when handling this compound?

- Hazards : Skin irritation (H315), eye damage (H319), and respiratory toxicity (H335) .

- Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid dust formation .

- Storage : Keep under argon at 2–8°C to prevent oxidation of the mercapto group .

Advanced Research Questions

Q. How can oxidation of the mercapto group be mitigated during SPPS?

- Inert Atmosphere : Perform reactions under nitrogen/argon to minimize air exposure .

- Reducing Agents : Add tris(2-carboxyethyl)phosphine (TCEP, 1–5 mM) to coupling mixtures to maintain thiols in reduced form .

- Post-Synthesis Treatment : Cleave peptides with TFA cocktails containing 2% 1,2-ethanedithiol (EDT) to reduce disulfide bonds .

Data Contradiction Note : Some protocols report thiol stability in DMF, while others observe oxidation; this depends on trace metal contaminants. Pre-treat solvents with chelating resins .

Q. How does the mercapto group enhance the utility of this compound in targeted drug delivery systems?

- Conjugation Chemistry : The -SH group reacts selectively with maleimide or iodoacetyl groups to create stable thioether linkages for antibody-drug conjugates (ADCs) .

- Disulfide Bridging : Enables reversible linkage to nanoparticles, facilitating intracellular release in reducing environments (e.g., tumor cells) .

Methodological Optimization : Use pH 6.5–7.5 buffers for maleimide-thiol coupling to avoid side reactions. Confirm conjugation efficiency via Ellman’s assay .

Q. What strategies improve coupling efficiency with sterically hindered residues?

- Activation : Replace standard HOBt with OxymaPure for enhanced coupling kinetics .

- Solvent Mixtures : Use DCM:DMF (1:1) to improve solubility of bulky residues.

- Microwave-Assisted Synthesis : Apply 30–50 W microwave irradiation for 10–20 minutes to overcome kinetic barriers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.